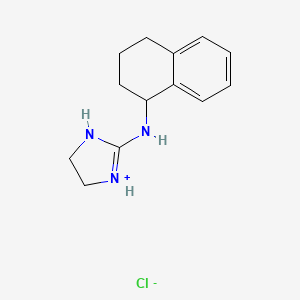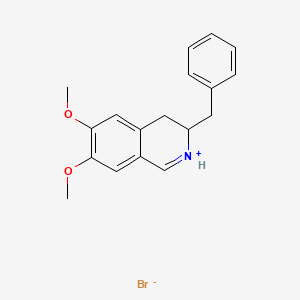![molecular formula C33H45NO3S B15345126 [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate CAS No. 73483-44-0](/img/structure/B15345126.png)
[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of steroids. This compound is characterized by its intricate structure, which includes a cyclopenta[a]phenanthrene skeleton, a common feature in many biologically active steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene skeleton: This is achieved through a series of cyclization reactions.
Introduction of the 6-methylheptan-2-yl group: This step involves alkylation reactions under controlled conditions.
Formation of the sulfonate ester: This is done by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 17-position, leading to the formation of ketones.
Reduction: Reduction reactions can convert the double bonds in the cyclopenta[a]phenanthrene skeleton to single bonds, altering the compound’s biological activity.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate is used as a precursor for the synthesis of other complex steroids. Its unique structure makes it a valuable starting material for creating novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biological targets. Its steroidal structure suggests it may interact with steroid receptors, influencing cellular processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and hormone-regulating activities.
Industry
In the industrial sector, this compound and its derivatives are used in the production of pharmaceuticals and as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Stigmasta-3,5-diene
- (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Uniqueness
What sets [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate apart from similar compounds is its specific functional groups and their arrangement
Properties
CAS No. |
73483-44-0 |
|---|---|
Molecular Formula |
C33H45NO3S |
Molecular Weight |
535.8 g/mol |
IUPAC Name |
[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C33H45NO3S/c1-22(2)9-8-10-24(4)30-17-18-31-29-21-32(34-37-38(35,36)25-15-13-23(3)14-16-25)28-12-7-6-11-26(28)27(29)19-20-33(30,31)5/h6-7,11-16,22,24,27,29-31H,8-10,17-21H2,1-5H3/b34-32+ |
InChI Key |
VUTCVGDKKNYMAS-NWBJSICCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CC3C(CCC4(C3CCC4C(C)CCCC(C)C)C)C5=CC=CC=C25 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CC3C(CCC4(C3CCC4C(C)CCCC(C)C)C)C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


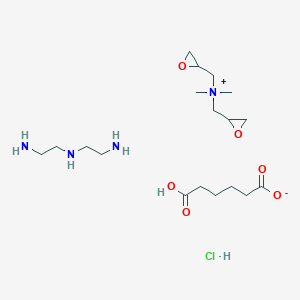
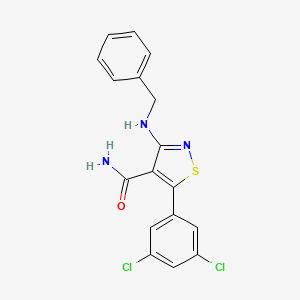
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
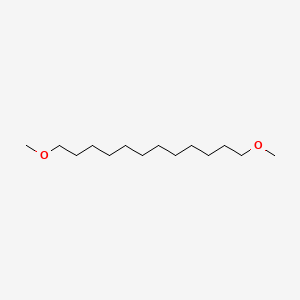
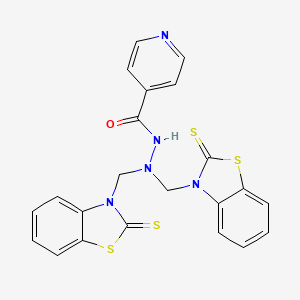
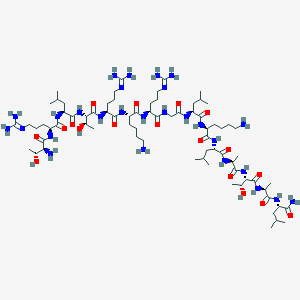
![3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)

![[[3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15345105.png)
